molecular formula C9H7F3N4S B1472506 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1211581-70-2

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1472506
CAS No.: 1211581-70-2
M. Wt: 260.24 g/mol
InChI Key: LAQPJXSVVITSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7F3N4S and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole compounds have been found to impact a variety of biochemical pathways, depending on their specific biological activity . For example, thiazole compounds with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

The compound’s predicted boiling point is 2289±350 °C, and its predicted density is 1466±006 g/cm3 . Its pKa, a measure of acid dissociation constant, is predicted to be 3.55±0.10 , which could influence its absorption and distribution in the body.

Result of Action

Based on the known activities of thiazole compounds, it could potentially lead to a variety of effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or induction of cell death in tumor cells .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating the activity of these receptors and affecting downstream signaling cascades . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . It can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins . These changes in cellular function can lead to alterations in cellular metabolism, including shifts in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to a decrease in the production of specific metabolites and an overall disruption of metabolic pathways . Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the duration of exposure . It is crucial to carefully monitor the dosage and administration of this compound in preclinical studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes and regulatory proteins . This can result in changes in the levels of specific metabolites and an overall shift in metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain tissues . Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

Within cells, this compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its activity and function, as it can interact with different biomolecules in these compartments . For example, its presence in the nucleus can affect gene transcription, while its localization in the mitochondria can influence cellular energy production .

Properties

IUPAC Name

4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPJXSVVITSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 3
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 5
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.